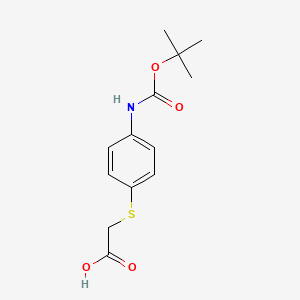

Boc-(4-aminophenylthio)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of Boc-(4-aminophenylthio)acetic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . Industrial production methods may involve the use of active esters and other derivatives such as Boc-ONH2 and Boc-N3 .

Análisis De Reacciones Químicas

Boc-(4-aminophenylthio)acetic acid undergoes various types of chemical reactions, including:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) can react with the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Boc-(4-aminophenylthio)acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of peptides and other complex molecules . In biology, it is used in proteomics research to study protein structures and functions . In medicine, it may be used in the development of new drugs and therapeutic agents .

Mecanismo De Acción

The mechanism of action of Boc-(4-aminophenylthio)acetic acid involves the protection of amino groups using Boc groups. The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amino acids and peptides . The compound exerts its effects by preventing unwanted reactions at the amino group, allowing for selective reactions at other functional groups .

Comparación Con Compuestos Similares

Boc-(4-aminophenylthio)acetic acid is similar to other Boc-protected amino acids and peptides. Some similar compounds include:

- Boc-protected glycine

- Boc-protected alanine

- Boc-protected phenylalanine

What sets this compound apart is its unique structure, which includes a phenylthio group. This structural feature may impart unique properties and reactivity compared to other Boc-protected compounds .

Actividad Biológica

Boc-(4-aminophenylthio)acetic acid, a derivative of 4-aminophenylthioacetic acid, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H14N2O2S and a molecular weight of 254.31 g/mol. The compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility in biological systems. The structural representation is as follows:

Chemical Structure

This compound exhibits several biological activities that are primarily attributed to its interaction with various molecular targets:

- Inhibition of Thymidylate Synthase (TS) : Recent studies have indicated that compounds similar to this compound can destabilize the TS homodimer, leading to its proteasomal degradation. This mechanism reduces the intracellular levels of TS, which is crucial for DNA synthesis in cancer cells .

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating the expression of apoptotic proteins such as p53 and Bcl-2. This property is significant for developing therapeutic strategies against drug-resistant cancers .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, potentially through the modulation of pathways involving cytokines and growth factors .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, including pancreatic and ovarian cancer cells. The compound's IC50 values were reported below 50 nM in several assays, indicating strong efficacy .

In Vivo Studies

Animal models have been employed to evaluate the in vivo efficacy of this compound. In a mouse model of orthotopic pancreatic cancer, treatment with the compound resulted in significant tumor reduction compared to controls, with lower toxicity than traditional chemotherapeutics like 5-fluorouracil .

Case Studies

- Case Study on Cancer Treatment : A study involving the administration of this compound in mice demonstrated a marked decrease in tumor size and weight after a four-week treatment period. Histological analysis revealed reduced proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) in treated tumors.

- Inflammation Model : In a rat model of diabetic retinopathy, this compound was shown to reduce retinal vascular leakage significantly, suggesting potential therapeutic applications in inflammatory conditions associated with diabetes .

Summary of Biological Activities

| Activity | Description | IC50 Value |

|---|---|---|

| Thymidylate Synthase Inhibition | Induces proteasomal degradation | < 50 nM |

| Anticancer Activity | Induces apoptosis in cancer cell lines | < 50 nM |

| Anti-inflammatory Effects | Reduces cytokine levels in inflammatory models | Not specified |

Efficacy in Animal Models

Propiedades

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-9-4-6-10(7-5-9)19-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOGKMQWOYDFII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.